CBiPES - 353235-01-5

CBiPES

Catalog Number: EVT-10905572
CAS Number: 353235-01-5
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CBiPES involves several key steps that utilize organic chemistry techniques. The process typically begins with the preparation of the biphenyl and pyridine derivatives, which are then combined through a series of reactions including nucleophilic substitutions and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available biphenyl derivatives and pyridine derivatives.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, solvents like dimethylformamide or ethanol, and coupling agents.
  3. Reaction Conditions: The reactions are typically conducted under reflux conditions to facilitate the formation of the desired sulfonamide linkage.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain CBiPES in high purity.
Molecular Structure Analysis

CBiPES has a molecular formula of C21H19N3O2SC_{21}H_{19}N_{3}O_{2}S and a molar mass of 377.46 g/mol .

Structure Data

  • Chemical Structure: The compound features a biphenyl moiety substituted with a cyano group and a pyridine ring attached via an ethanesulfonamide linkage.
  • 3D Structure: Molecular modeling studies can provide insights into its three-dimensional conformation, which is crucial for understanding its interaction with mGluR2.
Chemical Reactions Analysis

CBiPES participates in various chemical reactions typical for allosteric modulators. Its primary interaction involves binding to the allosteric site of mGluR2, which alters receptor conformation and enhances its response to glutamate.

Technical Details

  1. Binding Affinity: Studies have shown that CBiPES exhibits a high affinity for mGluR2, significantly increasing receptor activity in response to glutamate.
  2. Functional Assays: In vitro assays demonstrate that CBiPES can potentiate glutamate-induced signaling pathways, indicating its role as an allosteric enhancer .
Mechanism of Action

The mechanism of action for CBiPES revolves around its ability to bind to the allosteric site on mGluR2. This binding induces conformational changes that facilitate enhanced receptor activation upon glutamate binding.

Process Data

  • Receptor Activation: Upon binding of CBiPES, there is a stabilization of the active conformation of mGluR2, leading to increased intracellular signaling cascades associated with neuroprotection and potential anxiolytic effects .
  • Pharmacological Implications: The modulation by CBiPES suggests therapeutic potential in treating anxiety disorders and schizophrenia by enhancing glutamatergic signaling.
Physical and Chemical Properties Analysis

CBiPES exhibits several notable physical and chemical properties that are relevant for its application in research:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Shows stability under standard laboratory conditions but may require protection from light due to potential degradation.

Relevant Data

  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm identity and purity.
Applications

CBiPES has significant applications in scientific research due to its role as a positive allosteric modulator:

  • Neuroscience Research: Primarily used to study the metabotropic glutamate receptors' role in neuropsychiatric disorders such as schizophrenia.
  • Pharmacological Studies: Assists in elucidating mechanisms underlying anxiety and mood regulation through modulation of glutamatergic signaling pathways.
  • Potential Therapeutics: Ongoing studies aim to explore its efficacy as a therapeutic agent for anxiety disorders due to its anxiolytic-like properties observed in animal models .
Neuropharmacological Role of CBiPES in Glutamatergic Signaling

Metabotropic Glutamate Receptor Type 2 Pharmacology and Allosteric Modulation Mechanisms

Metabotropic glutamate receptor type 2 (mGlu2) belongs to the group II family of G protein-coupled receptors (GPCRs), characterized by its inhibitory influence on neuronal excitability and synaptic transmission. Structurally, mGlu2 receptors function as obligate dimers with a large extracellular venus flytrap domain for orthosteric glutamate binding and a seven-transmembrane helical domain housing allosteric sites [10]. Unlike ionotropic glutamate receptors, mGlu2 activation triggers slow neuromodulatory effects via coupling to Gi/o proteins, initiating downstream signaling cascades:

Table 1: mGlu2 Receptor Signaling Pathways

Effector PathwayBiological ConsequenceFunctional Relevance
Adenylyl cyclase inhibitionReduced cyclic adenosine monophosphate productionModulation of synaptic plasticity
Voltage-gated calcium channel suppressionDecreased presynaptic calcium influxInhibition of neurotransmitter release
G protein-gated inwardly rectifying potassium channel activationNeuronal hyperpolarizationAttenuation of neuronal excitability

As autoreceptors located presynaptically in the preterminal region of glutamatergic synapses, mGlu2 receptors demonstrate preferential activation during high-frequency neuronal activity when glutamate spillover occurs [1] [10]. This strategic localization enables mGlu2 receptors to provide critical feedback inhibition against excessive glutamate release, particularly within thalamocortical pathways implicated in neuropsychiatric conditions. Notably, mGlu2 mRNA shows dense expression in thalamic midline and intralaminar nuclei, regions that project to prefrontal cortical layers enriched with 5-hydroxytryptamine 2A receptors—a key circuit for sensory gating and attentional processing [1]. The autoreceptor function establishes mGlu2 as a fundamental regulator of excitatory homeostasis, making it a compelling target for pharmacological intervention.

N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride as a Prototypical Positive Allosteric Modulator in Group II Metabotropic Glutamate Receptors

N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride (CBiPES) emerged as a seminal compound in neuropharmacology through its selective positive allosteric modulation of mGlu2 receptors. Unlike orthosteric agonists that directly activate the glutamate binding site, CBiPES binds within the transmembrane allosteric pocket of mGlu2, inducing conformational changes that enhance receptor sensitivity to endogenous glutamate without intrinsic agonism [5] [9]. This mechanism preserves spatial and temporal fidelity of glutamatergic signaling while amplifying the receptor's inhibitory function. Key pharmacological characteristics include:

  • Subtype Selectivity: CBiPES exhibits >100-fold selectivity for human mGlu2 over mGlu3 receptors in recombinant systems, with negligible activity at other group I or III mGlu subtypes [5] [9].
  • Glutamate-Dependent Activity: Maximum potentiation of glutamate responses reaches 3- to 5-fold in electrophysiological assays, reflecting cooperativity between allosteric and orthosteric sites [9].
  • Heterodimer Sensitivity: CBiPES efficacy is markedly reduced at mGlu2/metabotropic glutamate receptor type 4 heterodimers, demonstrating complex receptor assembly-dependent pharmacology in native tissues [4].

Table 2: Validation Studies of N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride

Experimental ModelKey FindingReference
Recombinant cell assaysConcentration-dependent potentiation of glutamate-induced calcium mobilization (EC₅₀ = 98 nanomolar)Johnson et al. 2003
Mouse head twitch responseDose-dependent suppression of 2,5-dimethoxy-4-iodoamphetamine-induced head twitchesBenneyworth et al. 2007
Marmoset Parkinsonian model60% reduction in L-3,4-dihydroxyphenylalanine-induced dyskinesia at 10 milligrams/kilogramFrouni et al. 2021
Rat cortical neuronal culturesInhibition of synchronized calcium oscillation frequencySanger et al. 2013

The therapeutic potential of CBiPES is highlighted by its ability to reverse behavioral phenotypes in translational models. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned marmoset, CBiPES co-administered with L-3,4-dihydroxyphenylalanine reduced global dyskinesia by 60% and psychosis-like behaviors by 56%, while simultaneously enhancing anti-parkinsonian actions [2] [6]. These multimodal benefits stem from the compound's capacity to normalize pathological glutamate release in basal ganglia-thalamocortical circuits without impairing motor function, as confirmed by rotarod studies [6] [7].

Synaptic Activity-Dependent Modulation by N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride

The neuromodulatory actions of CBiPES are intrinsically linked to neuronal activity patterns, demonstrating frequency-dependent inhibition of excitatory transmission. This property arises from two interconnected mechanisms:

  • State-Dependent Receptor Activation: Under low-frequency synaptic activity, glutamate concentrations remain confined to the synaptic cleft, insufficient to activate perisynaptic mGlu2 receptors. During high-frequency stimulation or pathological bursting, glutamate spillover activates mGlu2, creating a temporal window where CBiPES exerts maximal potentiation [1] [10].
  • Network Synchronization Control: In rat cortical neuronal cultures, CBiPES (1 micromolar) significantly reduced the frequency of synchronized calcium oscillations induced by zero-magnesium conditions—an in vitro model of hyperexcitability. This inhibition reached 40-50% without affecting amplitude, indicating selective modulation of network synchronization rather than global excitability suppression [7] [9].

The thalamocortical circuitry exemplifies CBiPES's activity-dependent actions. Midline and intralaminar thalamic nuclei exhibit high mGlu2 expression and project to prefrontal cortical layers where 5-hydroxytryptamine 2A receptors are concentrated [1]. In this pathway, CBiPES preferentially inhibits 2,5-dimethoxy-4-iodoamphetamine-induced glutamate release from thalamocortical terminals, thereby attenuating behavioral and electrophysiological correlates of psychosis, such as the head twitch response in mice [1] [7]. The compound's efficacy is further modulated by receptor heteromerization; corticostriatal synapses expressing mGlu2/metabotropic glutamate receptor type 4 heterodimers show reduced sensitivity to CBiPES compared to synapses dominated by mGlu2 homodimers [4]. This anatomical and molecular specificity ensures that CBiPES modulates pathological hyperactivity while preserving physiological neurotransmission, highlighting its unique therapeutic advantage over broad-spectrum glutamatergic drugs.

Properties

CAS Number

353235-01-5

Product Name

CBiPES

IUPAC Name

N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3

InChI Key

HDVYXILCBYGKGU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.